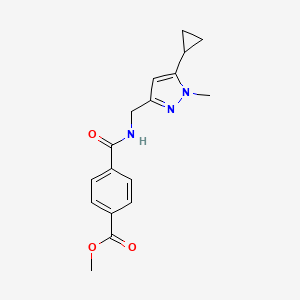

methyl 4-(((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamoyl)benzoate

Description

Methyl 4-(((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core linked via a carbamoyl bridge to a substituted pyrazole moiety. The pyrazole ring is functionalized with a cyclopropyl group at the 5-position and a methyl group at the 1-position, conferring steric and electronic uniqueness. Its structural features, such as the cyclopropyl group, may influence conformational rigidity and intermolecular interactions like hydrogen bonding or π-π stacking .

Properties

IUPAC Name |

methyl 4-[(5-cyclopropyl-1-methylpyrazol-3-yl)methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-20-15(11-3-4-11)9-14(19-20)10-18-16(21)12-5-7-13(8-6-12)17(22)23-2/h5-9,11H,3-4,10H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAHUVRWJFJBJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C2=CC=C(C=C2)C(=O)OC)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been known to interact with a variety of biological targets .

Mode of Action

For instance, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

For example, Nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the rate-limiting step of the NAD+ salvage pathway .

Result of Action

Similar compounds have been shown to have potent antileishmanial and antimalarial activities .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other substances can influence the action of a compound .

Biological Activity

Methyl 4-(((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamoyl)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C18H22N4O3

- IUPAC Name : this compound

This compound features a benzoate moiety linked to a pyrazole derivative, which is known for various bioactive properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. The pyrazole ring is particularly notable for its role in modulating enzyme activity, such as acetylcholinesterase (AChE) inhibition, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.

Pharmacological Effects

-

Acetylcholinesterase Inhibition :

- A study on related pyrazole compounds showed significant AChE inhibitory activity, which is essential for enhancing cholinergic transmission in the brain. The IC50 values for these compounds ranged from 5.7 to 27.8 μM, indicating promising potential for cognitive enhancement in Alzheimer's disease models .

- Antioxidant Activity :

-

Anti-inflammatory Effects :

- Pyrazole derivatives are known to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory conditions.

Case Studies and Research Findings

Recent studies focusing on pyrazole derivatives provide insights into the biological activities of compounds similar to this compound:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Compound 5 | AChE Inhibition | 5.7 μM | |

| Compound 6 | AChE Inhibition | 7.8 μM | |

| Compound 7 | AChE Inhibition | 8.3 μM |

These studies highlight the potential of this compound as a therapeutic agent in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, methyl 4-(((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamoyl)benzoate is compared to three analogs (Table 1), with emphasis on substituent effects, synthetic yields, and physicochemical properties.

Key Observations :

The tetrafluoropropan-2-yl group in the ethyl analog (Entry 2) increases hydrophobicity and metabolic stability, as fluorinated groups often resist oxidative degradation .

The ethyl analog (Entry 2) was synthesized in 58% yield using iodonium salt-mediated coupling, highlighting the efficiency of halogenated intermediates in similar frameworks .

Hydrogen Bonding and Crystal Packing: While crystal data for the target compound are unavailable, related pyrazole-carbamoyl derivatives exhibit hydrogen-bonding networks between the carbamoyl NH and ester carbonyl oxygen, influencing solubility and melting behavior .

Pharmacological and Material Relevance

- Bioactivity : Pyrazole-carbamoyl hybrids are frequently explored as kinase inhibitors or anti-inflammatory agents. The cyclopropyl group in the target compound may modulate selectivity for enzymes like COX-2 or JAK3, though direct data are lacking.

- Material Science : The benzoate ester moiety suggests utility in liquid crystal or polymer precursors, where substituent bulk (cyclopropyl vs. propyl) could affect phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.